molecular formula C46H77NO17 B1254511 Abutiloside B

Abutiloside B

Cat. No.: B1254511
M. Wt: 916.1 g/mol
InChI Key: MTFMWINXJJVOSD-FMAWDGSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abutiloside B is a steroidal saponin isolated from the roots of Solanum abutiloides, a plant species within the Solanaceae family. It belongs to the cholestane glycoside class, characterized by a steroidal backbone with sugar moieties attached via glycosidic bonds. While its exact molecular configuration requires further elucidation, this compound is part of a broader group of "abutilosides" (e.g., A, F, H, L, M, N, O), which share a common origin but differ in substituents and glycosylation sites .

Properties

Molecular Formula

C46H77NO17

Molecular Weight

916.1 g/mol

IUPAC Name

N-[(6S)-6-[(3S,5S,8R,9S,10S,13S,14S,16R,17R)-3-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-16-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-5-oxoheptyl]acetamide

InChI

InChI=1S/C46H77NO17/c1-20(17-47-23(4)49)7-10-29(50)21(2)33-30(51)16-28-26-9-8-24-15-25(11-13-45(24,5)27(26)12-14-46(28,33)6)61-43-39(58)37(56)40(32(18-48)62-43)63-44-41(36(55)34(53)22(3)60-44)64-42-38(57)35(54)31(52)19-59-42/h20-22,24-28,30-44,48,51-58H,7-19H2,1-6H3,(H,47,49)/t20?,21-,22+,24+,25+,26-,27+,28+,30-,31-,32-,33+,34+,35+,36-,37-,38-,39-,40-,41-,42+,43-,44+,45+,46+/m1/s1

InChI Key

MTFMWINXJJVOSD-FMAWDGSQSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H](C3)CC[C@@H]5[C@@H]4CC[C@]6([C@H]5C[C@H]([C@@H]6[C@H](C)C(=O)CCC(C)CNC(=O)C)O)C)C)CO)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3)CCC5C4CCC6(C5CC(C6C(C)C(=O)CCC(C)CNC(=O)C)O)C)C)CO)OC7C(C(C(CO7)O)O)O)O)O

Synonyms

abutiloside B

Origin of Product

United States

Chemical Reactions Analysis

Chemical Reactions Analysis of Abutiloside B

2. Structural Considerations
this compound’s structure (if analogous to related compounds) likely features glycosidic linkages, hydroxyl groups, and/or complex ring systems. Such functional groups typically participate in:

  • Hydrolysis reactions (e.g., cleavage of glycosidic bonds under acidic or enzymatic conditions).

  • Oxidation/reduction of hydroxyl groups.

  • Alkylation or acylation reactions targeting reactive hydrogens.

3. Reaction Pathways
While specific reactions for this compound are unreported, analogous natural products undergo:

Reaction TypeConditionsProducts/Outcomes
Acidic hydrolysisHCl, heatDegradation of glycosidic bonds
Enzymatic cleavageGlycosidasesRelease of aglycone
OxidationKMnO4, H2O2Oxidized derivatives (e.g., ketones)

4. Analytical Challenges

  • Structural complexity : Detailed reaction mechanisms require high-resolution NMR and MS data.

  • Reactivity modulation : Solvent choice, pH, and temperature critically influence reaction outcomes.

  • Bioavailability : Potential metabolic transformations in biological systems remain uncharacterized.

5. Research Gaps
The absence of this compound-specific studies necessitates experimental validation. Key areas for investigation:

  • Thermal stability : Degradation kinetics under different temperatures.

  • pH-dependent reactivity : Acid/base catalysis effects.

  • Enzymatic interactions : Metabolism by liver enzymes or gut microbiota.

6. Methodological Recommendations

  • In vitro assays : Use LC-MS/MS for reaction monitoring.

  • Kinetic studies : Measure rate constants using stopped-flow techniques.

  • Theoretical modeling : Apply DFT or QM/MM methods to predict transition states .

Note: All analyses are hypothetical due to the lack of specific data on this compound in the provided sources. For authoritative findings, consult peer-reviewed studies or experimental datasets.

Comparison with Similar Compounds

Abutiloside Homologues

Abutiloside B is one of several structurally related compounds isolated from S. abutiloides. Key comparisons include:

Compound Source Structural Features Bioactivities References
This compound S. abutiloides roots Cholestane glycoside with hydroxylation at unspecified positions; glycosylation pattern distinct from homologues. Potential antitumor activity (inferred from structural analogs).
Abutiloside A S. abutiloides roots 26-acylamino group at C-26; 3β,16α-dihydroxy-5α-cholesta-22-one backbone. Not explicitly reported; structural similarity suggests shared bioactivity.
Abutiloside L S. abutiloides aerial parts Glycosylation at C-3 with rhamnose and glucose residues. Strong anti-proliferative activity against HepG2 liver cancer cells (IC₅₀: 12.3 μM).
Abutiloside H S. dulcamara fruits Exact structure unspecified; detected in unripe fruits. Antioxidant activity (DPPH radical scavenging).

Key Insights :

  • Structural Differentiation: The position and type of glycosylation (e.g., C-3 in Abutiloside L vs. C-26 acylamino in Abutiloside A) critically influence bioactivity. For instance, Abutiloside L’s anti-HepG2 activity correlates with its C-3 rhamnose-glucose moiety .
  • Source Variability : Abutiloside H is found in S. dulcamara, highlighting interspecies differences in saponin distribution .

Other Solanum Saponins

Solanum species produce diverse saponins with structural and functional parallels to this compound:

Compound Source Structural Features Bioactivities References
Torvoside Q S. torvum Avenacoside-type saponin with spirostanol skeleton. Cytotoxic activity against human cancer cell lines.
Anguivioside III S. anguivi Hydroxylation at C-23 and C-26; furostanol skeleton. Anti-inflammatory and hepatoprotective effects.
γ-Solamarin S. dulcamara Steroidal alkaloid glycoside. Antiviral and anti-inflammatory properties.
Esculeoside A S. lycopersicum Tomatidine-based glycoside. Antihypertensive and cholesterol-lowering effects.

Key Insights :

  • Backbone Diversity: While this compound derives from a cholestane backbone, compounds like Torvoside Q (spirostanol) and Anguivioside III (furostanol) exhibit distinct steroidal frameworks, altering solubility and target interactions .
  • Functional Overlap : Despite structural differences, many Solanum saponins share bioactivities (e.g., cytotoxicity, anti-inflammatory effects), suggesting conserved mechanisms of action .

Pharmacological Comparison

  • Anticancer Activity : Abutiloside L (IC₅₀: 12.3 μM) outperforms Torvoside Q in HepG2 inhibition, likely due to optimized glycosylation enhancing membrane permeability .
  • Antioxidant Capacity: Abutiloside H’s DPPH radical scavenging is tissue-specific, with higher activity in fruit peels due to phenolic synergy .
  • Structural-Activity Relationships (SAR) : Hydroxylation at C-16 and C-23 (e.g., Anguiviosides) enhances anti-inflammatory effects, whereas C-3 glycosylation (Abutiloside L) favors cytotoxicity .

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